molecular formula C13H9ClN2OS3 B2738716 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899983-06-3

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2738716
CAS No.: 899983-06-3
M. Wt: 340.86
InChI Key: GRLQXRLRFPBOMM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzo[d]thiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The thiophene ring is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amidation: Finally, the carboxamide group is introduced by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research has indicated that this compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes, leading to their biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(methylthio)phenyl)thiophene-2-carboxamide
  • 5-chloro-N-(4-(methylthio)benzothiazol-2-yl)benzamide
  • 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both the benzo[d]thiazole and thiophene rings. This dual-ring structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQXRLRFPBOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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